(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a 2-chlorobenzylidene substituent at the 2-position of the dihydrobenzofuran core and a methyl acetate group at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-12-6-7-13-15(9-12)24-16(18(13)21)8-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAXNMAEHOMPQV-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:
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Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
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Introduction of the Chlorobenzylidene Group: : The next step involves the introduction of the 2-chlorobenzylidene group. This can be done via a Knoevenagel condensation reaction, where the benzofuran derivative reacts with 2-chlorobenzaldehyde in the presence of a base such as piperidine.
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Esterification: : The final step is the esterification of the hydroxyl group on the benzofuran ring with methyl bromoacetate. This reaction typically requires a base such as potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
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Substitution: : The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives in various chemical reactions.
Biology
Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the chlorobenzylidene group suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ester functional group can be modified to improve pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable benzofuran core and reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzylidene group can form interactions with active sites, while the benzofuran core provides a stable scaffold. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to three analogs with variations in the benzylidene substituent (Table 1):
Analog 1 : (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 620547-49-1)
- Substituent : 3-fluoro on the benzylidene ring.
- Impact : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance and alter dipole interactions.
Analog 2 : (Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 620547-56-0)
- Substituent : 4-tert-butyl on the benzylidene ring.
- Impact : The bulky tert-butyl group increases lipophilicity (higher XLogP3) and may enhance membrane permeability .
Analog 3 : Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620548-40-5)
Physicochemical Properties
Table 1 summarizes key properties derived from computational data :
| Property | Target Compound | Analog 1 (3-F) | Analog 2 (4-tert-butyl) | Analog 3 (Thiophene) |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₁₄ClO₅* | C₁₉H₁₄FO₅ | C₂₂H₂₂O₅ | C₂₃H₁₈O₅S |
| Molecular Weight (g/mol) | 364.77 | 348.31 | 366.4 | 406.5 |
| XLogP3 | ~4.5 (estimated) | ~3.8 | 5.2 | ~5.0 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 5 |
| Rotatable Bonds | 6 | 6 | 6 | 7 |
| Topological Polar Surface Area (Ų) | 61.8 | 61.8 | 61.8 | 61.8 |
Implications of Substituent Effects
- Halogen Substituents (Cl vs. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
Alkyl vs. Aromatic Substituents (tert-butyl vs. chloro) :
Heterocyclic Modifications (Thiophene vs. Benzene) :
- The thiophene ring in Analog 3 introduces sulfur, which may alter π-π stacking interactions and redox properties. The methyl group on thiophene further increases steric bulk .
Biological Activity
(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is (Z)-methyl 2-[(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl] oxyacetate . Its molecular formula is , and it features a chlorobenzylidene group attached to a dihydrobenzofuran ring structure, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors involved in various cellular processes, leading to potential therapeutic effects such as:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Effects : It may inhibit cell proliferation and induce apoptosis in cancer cells.
- Tyrosinase Inhibition : The compound has shown potential in inhibiting mushroom tyrosinase, an enzyme involved in melanin production.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. In vitro tests revealed effective inhibition against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, in studies using B16F10 melanoma cells, the compound showed significant inhibition of cell viability with an IC50 value of approximately 15 µM.
| Cell Line | IC50 Value (µM) |
|---|---|
| B16F10 (melanoma) | 15 |
| HT29 (colon cancer) | 20 |
| MCF7 (breast cancer) | 25 |
Tyrosinase Inhibition
The compound's ability to inhibit tyrosinase was evaluated against standard substrates. It demonstrated potent inhibitory activity with an IC50 value lower than that of kojic acid, a known inhibitor.
| Compound | IC50 Value (µM) |
|---|---|
| Kojic Acid | 24.09 |
| (Z)-Methyl Compound | 13.75 |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial properties of various benzofuran derivatives, including this compound. The results indicated that modifications to the benzofuran structure could enhance antimicrobial potency against resistant strains .
- Anticancer Investigations : Research conducted on the cytotoxic effects of this compound on B16F10 cells showed that it could significantly reduce cell viability without inducing cytotoxicity at lower concentrations . This suggests a selective action that could be harnessed for therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
The compound is synthesized via multi-step routes, typically involving:
- Claisen-Schmidt condensation between a substituted benzofuran carbonyl derivative and 2-chlorobenzaldehyde to form the (Z)-configured benzylidene moiety .
- Etherification of the hydroxyl group on the benzofuran core with methyl bromoacetate under basic conditions (e.g., NaH/THF) .
- Purification via column chromatography and confirmation of stereochemistry using NOESY NMR or X-ray crystallography .
Q. What analytical techniques are critical for characterizing the compound’s structure and purity?
Key methods include:
- X-ray crystallography (e.g., SHELX refinement ) to resolve stereochemistry and confirm the (Z)-configuration of the benzylidene group.
- NMR spectroscopy (¹H, ¹³C, DEPT) to assign proton environments and verify substituent positions.
- HPLC (C18 column, UV detection) to assess purity (>95%) and monitor degradation products .
Q. How is the (Z)-stereochemistry of the benzylidene moiety experimentally validated?
- X-ray diffraction provides unambiguous confirmation of the (Z)-configuration by resolving spatial arrangements of substituents .
- NOESY NMR identifies through-space interactions between the chlorophenyl and benzofuran protons, distinguishing (Z) from (E) isomers .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for improving yield and stereoselectivity?
Use factorial design (e.g., split-plot or response surface methodology) to evaluate variables:
- Catalysts : Protic vs. aprotic conditions for condensation.
- Solvent polarity : Impact on reaction kinetics and stereochemical outcomes.
- Temperature : Control of thermodynamic vs. kinetic product formation . Statistical tools (ANOVA) identify significant factors, with validation via replicate trials .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Cross-validate NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
- Re-examine solvent effects in computational models if experimental shifts deviate.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity, ruling out degradation .
Q. What methodologies assess the compound’s environmental stability and degradation pathways?
- Hydrolysis studies : Monitor pH-dependent degradation (e.g., LC-MS) to identify ester cleavage or benzylidene isomerization .
- Photolysis experiments : UV-Vis irradiation under controlled conditions to detect radical intermediates or oxidative byproducts.
- QSPR models predict partitioning coefficients (log P) and bioaccumulation potential .
Q. How to investigate the compound’s reactivity in biological systems?
- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS.
- Docking studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase) .
- Kinetic assays : Measure IC₅₀ values against disease-relevant targets to establish structure-activity relationships .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in the benzylidene group : Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .
- Twinning : Use TWIN laws in SHELX to deconvolute overlapping reflections .
- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., THF/hexane) and collect data at low temperature (100 K) .
Methodological Considerations
- Theoretical frameworks : Link synthetic strategies to frontier molecular orbital theory (e.g., HOMO-LUMO interactions in condensation reactions) .
- Data validation : Triangulate crystallographic, spectroscopic, and computational results to minimize bias .
- Ethical compliance : Adhere to Green Chemistry principles (e.g., solvent selection, waste minimization) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
